N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a combination of methoxy groups and a tolyl group attached to an oxalamide core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxy-2-(3-methoxyphenyl)ethylamine with m-tolyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets are being explored for therapeutic applications.
Medicine: The compound is being investigated for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets are still under investigation, but research suggests that it may involve signaling cascades related to inflammation and pain.
Comparison with Similar Compounds
N1-(2-methoxy-2-(4-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(p-tolyl)oxalamide
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(o-tolyl)oxalamide
Uniqueness: N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide stands out due to its specific arrangement of methoxy and tolyl groups, which may confer unique chemical and biological properties compared to its analogs. Its distinct structure allows for selective interactions with biological targets, potentially leading to different therapeutic effects.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-6-4-8-15(10-13)21-19(23)18(22)20-12-17(25-3)14-7-5-9-16(11-14)24-2/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWXARUGBUOBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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